molecular formula C10H14BrNOS B6221728 {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine CAS No. 2758000-09-6

{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

Cat. No. B6221728
CAS RN: 2758000-09-6
M. Wt: 276.2
InChI Key:
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Description

{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine, also known as BMS-5, is an organic compound that has been studied extensively for its potential uses in laboratory experiments and scientific research. BMS-5 is a useful reagent for a variety of organic syntheses, and it has been used in a number of biochemical and physiological studies.

Scientific Research Applications

{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme-catalyzed reactions, and the study of the pharmacological activity of drugs. {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine has also been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the metabolism of drugs. {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine has also been used in studies of the effects of environmental pollutants on living organisms.

Mechanism of Action

The mechanism of action of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is not completely understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of drugs, as well as changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine have been studied in several different organisms. In humans, {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs. {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine has also been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine in laboratory experiments has a number of advantages. {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is relatively easy to synthesize and is relatively stable in solution. Additionally, {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine can be used to study the biochemical and physiological effects of drugs, as well as their metabolism. However, there are some limitations to using {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine in laboratory experiments. {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine can be toxic at high concentrations, and it can also interact with other substances in the environment.

Future Directions

There are a number of potential future directions for research involving {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine. These include further studies of the biochemical and physiological effects of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine, as well as studies of its potential uses in drug development. Additionally, further studies of the mechanism of action of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine could lead to a better understanding of its effects on drug metabolism. Other potential future directions include the development of new methods for synthesizing {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine, as well as the development of new applications for {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine in scientific research.

Synthesis Methods

{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine can be synthesized using a number of different methods. One of the most common methods is the reaction of 5-bromo-2-methoxyphenylsulfanylchloride and ethylmethylamine in a mixture of dichloromethane and pyridine. This reaction yields {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine in a high yield and is relatively simple to perform. Other methods, such as the reaction of 2-bromo-5-methoxyphenylsulfanylchloride and ethylmethylamine in dichloromethane, have also been used to synthesize {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine' involves the reaction of 5-bromo-2-methoxyphenylthiol with 2-chloroethyl methylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-2-methoxyphenylthiol", "2-chloroethyl methylamine hydrochloride", "Base (e.g. NaOH)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxyphenylthiol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. NaOH) to the solution and stir for a few minutes.", "Step 3: Add 2-chloroethyl methylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2758000-09-6

Molecular Formula

C10H14BrNOS

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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